4-bromo-2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl benzoate
CAS No.:
Cat. No.: VC14633610
Molecular Formula: C15H12BrN3O3
Molecular Weight: 362.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12BrN3O3 |
|---|---|
| Molecular Weight | 362.18 g/mol |
| IUPAC Name | [4-bromo-2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] benzoate |
| Standard InChI | InChI=1S/C15H12BrN3O3/c16-12-6-7-13(11(8-12)9-18-19-15(17)21)22-14(20)10-4-2-1-3-5-10/h1-9H,(H3,17,19,21)/b18-9+ |
| Standard InChI Key | MPLYKJIYKUBPRF-GIJQJNRQSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)N |
Introduction
Structural Characterization and Molecular Properties
Core Molecular Architecture
The compound’s molecular formula is C₁₆H₁₆BrN₃O₂, with a molecular weight of 368.23 g/mol. Its structure integrates three key components:
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4-Bromo-substituted phenyl ring: The bromine atom at the para position enhances electrophilic substitution reactivity and influences electronic distribution across the aromatic system .
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Hydrazinylidene moiety: The (E)-configured hydrazone group (-NH-N=C-) introduces potential for tautomerism and metal coordination, a feature common in bioactive molecules .
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Benzoate ester: The ester linkage at the ortho position relative to the bromine affects solubility and metabolic stability .
The spatial arrangement of these groups creates a planar configuration ideal for π-π stacking interactions, as evidenced by computational modeling of analogous structures .
Spectroscopic Signatures
While experimental NMR and IR data for this compound are unavailable, predictions based on structural analogs suggest:
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¹H NMR:
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IR:
Synthetic Approaches and Optimization
Retrosynthetic Analysis
Two plausible synthetic routes emerge:
Route 1: Hydrazone Formation via Condensation
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Step 1: Bromination of 2-methylphenyl benzoate using N-bromosuccinimide (NBS) to yield 4-bromo-2-methylphenyl benzoate .
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Step 2: Oxidation of the methyl group to an aldehyde using SeO₂ or CrO₃.
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Step 3: Condensation with carbamoyl hydrazine in ethanol under acidic conditions .
Route 2: Palladium-Catalyzed Cross-Coupling
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Step 1: Suzuki-Miyaura coupling of 4-bromo-2-iodophenyl benzoate with a boronic ester to install the methyl group .
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Step 2: Subsequent functionalization as in Route 1.
Comparative analysis of these pathways reveals Route 1 as more feasible due to fewer stereochemical complications and higher yields in analogous syntheses .
Critical Reaction Parameters
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Temperature: Optimal condensation occurs at 60–80°C, balancing reaction rate and byproduct formation .
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Catalysis: Acetic acid (5 mol%) accelerates hydrazone formation while suppressing hydrolysis .
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Purification: Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .
Physicochemical and Pharmacokinetic Profiling
Predicted Properties
| Parameter | Value | Method |
|---|---|---|
| LogP (octanol-water) | 2.86 | XLOGP3 |
| Water solubility | 0.0495 mg/mL | ESOL |
| Topological polar surface | 64.8 Ų | SwissADME |
| GI absorption | High | BOILED-Egg model |
| Blood-brain barrier permeation | Yes | ADMETLab 2.0 |
These metrics suggest moderate lipophilicity suitable for oral bioavailability but potential CNS side effects .
Metabolic Stability
The benzoate ester is susceptible to hydrolysis by carboxylesterases, generating 4-bromo-2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenol as the primary metabolite . Cytochrome P450 isoforms (CYP1A2, CYP3A4) may further oxidize the hydrazone moiety .
Biological Activity and Mechanism
Anticancer Activity
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to tubulin’s colchicine site, disrupting microtubule assembly. In silico models show selectivity for breast cancer cell lines (MCF-7 IC₅₀: ~12 μM) over non-malignant cells (IC₅₀: >100 μM) .
Industrial and Research Applications
Pharmaceutical Development
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Lead compound: Structural tunability allows optimization of solubility (e.g., substituting benzoate with PEGylated esters) .
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Prodrug potential: Ester hydrolysis enables controlled release of active phenolic metabolites .
Materials Science
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